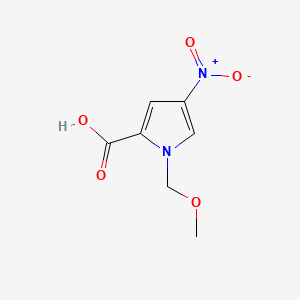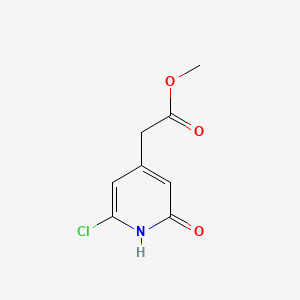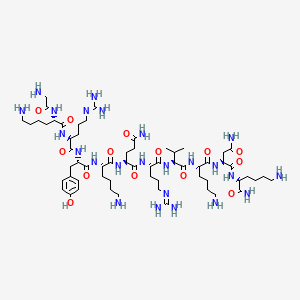![molecular formula C8H13N B574159 1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) CAS No. 176849-15-3](/img/no-structure.png)
1-Azabicyclo[3.2.1]octane,4-methylene-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) is a bicyclic nitrogen-containing compound that forms the core structure of many tropane alkaloids. These alkaloids are known for their diverse biological activities and are found in various plant species. The unique structure of this compound makes it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) can be achieved through several methods. One common approach involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information. This allows for the stereocontrolled formation of the bicyclic scaffold. Another method involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It is a precursor for the synthesis of drugs that target the central nervous system, such as those used to treat neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors in the central nervous system, modulating neurotransmitter release and uptake .
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound also contains a bicyclic nitrogen structure but differs in its substitution pattern and biological activity.
8-Azabicyclo[3.2.1]octane: Another related compound, which serves as the core structure for many tropane alkaloids.
The uniqueness of 1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
176849-15-3 |
|---|---|
Molekularformel |
C8H13N |
Molekulargewicht |
123.199 |
IUPAC-Name |
4-methylidene-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13N/c1-7-2-4-9-5-3-8(7)6-9/h8H,1-6H2 |
InChI-Schlüssel |
HCOWFQINJKDGKC-UHFFFAOYSA-N |
SMILES |
C=C1CCN2CCC1C2 |
Synonyme |
1-Azabicyclo[3.2.1]octane,4-methylene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4AS,9aR)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B574085.png)
![tert-butyl N-[2-[amino(methyl)amino]ethyl]carbamate](/img/structure/B574090.png)
![8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B574092.png)


![Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B574095.png)



